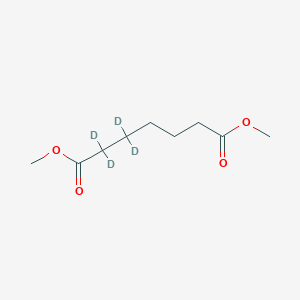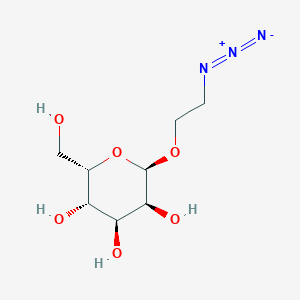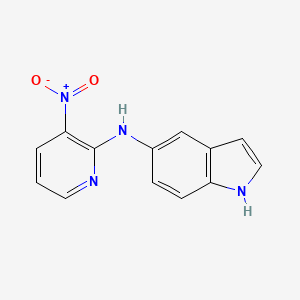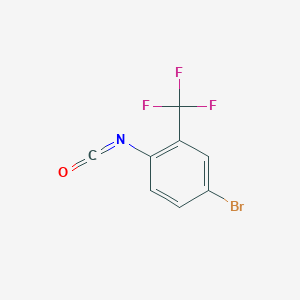
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research and industrial applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- typically involves the esterification of 3-(4-hydroxyphenyl)-2-propenoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated phenols.
科学研究应用
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- is widely used in scientific research due to its versatile reactivity. Some applications include:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The compound exerts its effects through various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the reactivity of the compound. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, ethyl ester
Uniqueness
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability compared to its methyl and ethyl ester counterparts.
属性
CAS 编号 |
114643-30-0 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26434 |
同义词 |
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


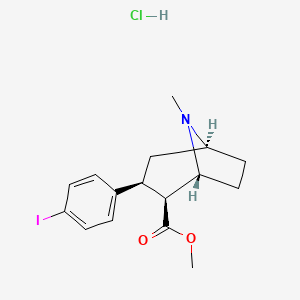
![1-methyl-3-[1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B1149562.png)
